dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

Catalog No.
S3356999
CAS No.
68037-59-2
M.F
C9H28O3Si4
M. Wt
296.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trime...

CAS Number

68037-59-2

Product Name

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

IUPAC Name

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane

Molecular Formula

C9H28O3Si4

Molecular Weight

296.66 g/mol

InChI

InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3

InChI Key

JFYVSVZSPWHVHN-UHFFFAOYSA-N

SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Crosslinking Agent in Silicone Polymers

One of the primary applications of (Methylhydrosiloxane)-dimethylsiloxane copolymer is as a crosslinking agent in addition-cure silicone formulations. These copolymers contain Si-H (silicon-hydrogen) bonds that can react with vinyl groups present in other silicone components. This reaction forms siloxane linkages, creating a strong and interconnected network, crucial for the desired mechanical properties of the final cured silicone product [, ].

This crosslinking ability allows researchers to:

  • Develop tailor-made silicone materials with specific properties like elasticity, tear strength, and heat resistance, valuable for various research applications [].
  • Synthesize functionalized silicones by incorporating different functionalities onto the copolymer backbone, enabling diverse research applications in areas like catalysis, separation science, and biomaterials [].

Precursor for Functional Materials

The presence of Si-H bonds also makes (Methylhydrosiloxane)-dimethylsiloxane copolymer a versatile precursor for synthesizing various functional materials. Through hydrosilylation reactions, these Si-H groups can react with various functional molecules containing double bonds or other reactive groups. This allows researchers to:

  • Develop hydrophobic coatings by attaching various hydrophobic groups to the copolymer, useful for research in areas like microfluidics and self-assembly [].
  • Create silicone-based bioconjugates by attaching biomolecules like peptides or proteins to the copolymer, valuable for research in drug delivery, biosensors, and tissue engineering [].

Other Research Applications

Beyond the aforementioned applications, (Methylhydrosiloxane)-dimethylsiloxane copolymer finds use in other research areas, including:

  • Polymer modification: The copolymer can be used to modify other polymers, improving their properties like compatibility and processability [].
  • Catalyst support: The copolymer can be used as a support material for catalysts, offering advantages like thermal stability and ease of functionalization.

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane is a complex siloxane compound characterized by its unique structure, which includes multiple siloxane linkages and silyl groups. This compound is part of a class of silicone surfactants that exhibit versatile properties, making them valuable in various industrial applications. It typically appears as a viscous liquid and is known for its chemical stability and hydrophobic characteristics.

Physical and Chemical Properties

  • Molecular Formula: C₁₇H₄₄O₆Si₄
  • Density: Approximately 1.04 g/mL at 25 °C
  • Refractive Index: 1.45
  • Solubility: Insoluble in water but soluble in organic solvents.

Typical of siloxanes, including:

  • Hydrolysis: In the presence of moisture, the siloxane bonds can hydrolyze, leading to the formation of silanol groups.
  • Condensation Reactions: These can occur with other silanol or silyl compounds, resulting in the formation of larger siloxane networks.
  • Reactivity with Functional Groups: The presence of silyl groups allows for reactions with alcohols, amines, and acids, which can modify the surface properties of materials .

While specific biological activity data for dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane is limited, similar siloxane compounds have shown various biological interactions:

  • Irritation Potential: Some studies indicate potential skin and eye irritation upon contact.
  • Sensitization: Positive dermal sensitization responses have been observed in laboratory settings.
  • Environmental Impact: Its stability suggests limited biodegradability, raising concerns about environmental persistence .

The synthesis of dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane typically involves:

  • Starting Materials: Dimethylsiloxane and trimethylsilyloxy compounds.
  • Reagents: Catalysts such as acids or bases may be used to facilitate reactions.
  • Process:
    • Reacting hydroxypropyl-terminated dimethylsiloxane with an ethoxylation agent under controlled conditions to yield the desired product.
    • Purification steps often involve distillation or chromatography to isolate the final compound .

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane has diverse applications:

  • Surfactants: Used in formulations to reduce surface tension and improve wetting properties.
  • Coatings: Employed in protective coatings for textiles, leather, and other materials to enhance durability and water repellency.
  • Lubricants: Acts as a lubricant in various mechanical applications due to its low friction properties .

Studies on interaction mechanisms reveal that this compound can modify the surface properties of substrates:

  • Surface Modification: Enhances adhesion and compatibility between different materials.
  • Compatibility with Polymers: Can improve the performance of polymer blends by enhancing their mechanical properties and thermal stability .

Several compounds share structural similarities with dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,1,1,3,3,5,5,7,9,11,11,11-DodecamethylhexasiloxaneC₁₂H₃₈O₅Si₆Known for high thermal stability and low viscosity; commonly used in cosmetics.
DimethylsiloxaneC₆H₁₈O₄Si₂Basic siloxane structure; less complex than the target compound; widely used as a lubricant.
MethylhydrosiloxaneC₃H₈O₂Si₂Contains hydride groups; used for cross-linking in silicone elastomers.

Dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane stands out due to its multifunctionality as both a surfactant and a surface modifier while retaining excellent thermal stability and chemical resistance .

Hydrogen Bond Acceptor Count

3

Exact Mass

296.11155089 g/mol

Monoisotopic Mass

296.11155089 g/mol

Heavy Atom Count

16

General Manufacturing Information

Siloxanes and Silicones, di-Me, Me hydrogen: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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